butyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate
Description
The compound butyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate is a structurally complex molecule featuring:
- A pyrazolo[1,2-a][1,2,4]triazin-6-one core with 4,4-dimethyl and 1-sulfanyl substituents, which may influence electronic and steric properties.
- A carbonyl amino linker bridging the heterocyclic core and the benzoate group.
The compound’s synthesis likely involves coupling reactions similar to those used for triazolopyrazine derivatives (e.g., EDCI/HOBt-mediated amidation) .
Properties
Molecular Formula |
C20H24N4O5S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
butyl 4-[(4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24N4O5S/c1-4-5-10-29-17(27)12-6-8-13(9-7-12)21-16(26)14-11-15(25)23-19(30)22-18(28)20(2,3)24(14)23/h6-9,14H,4-5,10-11H2,1-3H3,(H,21,26)(H,22,28,30) |
InChI Key |
OBSGXJGUMDYLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[1,2-a][1,2,4]triazin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzoate group: This can be achieved through esterification reactions.
Attachment of the butyl group: This step involves the use of butylating agents under specific conditions to introduce the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
Butyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Benzoate Esters
Alkyl benzoates, such as butyl benzoate and methyl benzoate , share the ester functional group but lack the heterocyclic core. Key differences include:
- Toxicity : Butyl benzoate has low acute toxicity (oral LD₅₀ > 5,000 mg/kg in rats), whereas methyl benzoate derivatives in pesticides (e.g., tribenuron methyl) show variable toxicity profiles depending on substituents .
Triazine and Triazinone Derivatives
Triazine-based pesticides (e.g., triflusulfuron methyl ester) feature a 1,3,5-triazine ring with sulfonylurea linkers. Comparatively, the target compound’s pyrazolo-triazinone core may offer:
- Enhanced hydrogen-bonding capacity due to the fused pyrazole ring and ketone groups.
Triazolopyrazine Derivatives
Compounds like N-(3-((4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)amino)-3-oxopropyl)-3,5-di-tert-butyl-4-hydroxybenzamide share a heterocyclic core but incorporate tert-butyl and hydroxy groups. These substituents may improve metabolic stability, whereas the target compound’s sulfanyl group could confer redox activity or metal-binding properties .
Hypothetical Property Comparison Table
Biological Activity
Butyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a butyl ester linked to a triazine derivative with significant functional groups that may contribute to its biological activity. The presence of the dioxo and sulfanyl groups suggests potential interactions with biological macromolecules.
Anticancer Activity
Research indicates that compounds related to pyrazolo[1,2-a][1,2,4]triazines exhibit notable anticancer properties. For instance, studies have shown that derivatives of triazolethiones possess chemopreventive effects by inducing apoptosis in cancer cells and inhibiting cell proliferation . The specific compound under discussion may share similar pathways due to structural similarities.
Antimicrobial Properties
Compounds containing sulfur and nitrogen heterocycles are often evaluated for antimicrobial activity. A study highlighted that various mercapto-substituted triazoles demonstrated significant antibacterial and antifungal activities against various pathogens . The potential for this compound to inhibit microbial growth warrants further investigation.
Anti-inflammatory Effects
Compounds derived from triazoles have been reported to exhibit anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity can be crucial in developing treatments for chronic inflammatory diseases.
Study on Anticancer Activity
In a recent study assessing various compounds for anticancer effects through high-throughput screening on multicellular spheroids, a class of pyrazolo compounds demonstrated significant cytotoxicity against cancer cell lines. This suggests that this compound may also exhibit similar properties due to its structural components .
Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of various sulfur-containing compounds against standard bacterial strains. The results indicated that certain derivatives showed promising activity comparable to established antibiotics . This positions this compound as a candidate for further antimicrobial research.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
